molecular formula C24H31N3O4 B277912 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B277912
M. Wt: 425.5 g/mol
InChI Key: UNQZISCZGRIFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and exhibits a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide X is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. In addition, it has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide X in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the this compound. In addition, it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one of the main limitations of using this compound X in lab experiments is its relatively complex structure, which may make it difficult to study its mechanism of action in detail.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide X. One area of research is the development of more potent and selective 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamides based on the structure of this compound X. Another area of research is the exploration of its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of new methods for studying the mechanism of action of this compound X may lead to a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide X involves several steps, including the reaction of 3,4-dimethoxyaniline with 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. In addition, it has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.

properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H31N3O4/c1-17(2)15-23(28)27-13-11-26(12-14-27)20-8-6-19(7-9-20)25-24(29)18-5-10-21(30-3)22(16-18)31-4/h5-10,16-17H,11-15H2,1-4H3,(H,25,29)

InChI Key

UNQZISCZGRIFRI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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